2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 6-position with an acetamide moiety bearing a 4-fluorophenoxy side chain. The sulfonyl group enhances metabolic stability and solubility, while the fluorine atom on the phenoxy ring improves lipophilicity and bioavailability, making it a candidate for central nervous system (CNS) or enzyme-targeted therapeutics .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXCIDORBWTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C20H30FNO4S
- IUPAC Name : this compound
Biological Activity Overview
Numerous studies have explored the biological activity of this compound, focusing on its effects on various biological targets and its potential therapeutic applications.
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, related tetrahydroquinoline derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and Mia PaCa-2 .
- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
- Anti-inflammatory Properties : The sulfonamide group present in the compound has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The fluorophenoxy moiety may enhance lipophilicity, aiding in cellular uptake.
- The sulfonamide group could interact with specific enzymes or receptors involved in inflammatory pathways or cellular proliferation.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
Scientific Research Applications
Drug Discovery
The compound is included in several screening libraries aimed at identifying new drug candidates. Its structural features suggest potential interactions with biological targets that could lead to novel therapeutic agents.
Screening Libraries
- PPI (Protein-Protein Interaction) Modulators : The compound is part of libraries specifically designed to study and modulate protein-protein interactions, which are crucial in many biological processes and disease mechanisms.
Case Studies
Recent studies have highlighted the compound's role in:
- Anticancer Research : Investigations into its efficacy against various cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through specific molecular pathways.
- Neurological Disorders : Preliminary research suggests that the compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
Mechanistic Studies
Research has focused on understanding the mechanisms by which this compound exerts its effects on cellular processes. Studies utilizing cell cultures and animal models have been instrumental in elucidating these pathways.
Key Mechanisms
- Inhibition of Specific Kinases : The compound appears to inhibit certain kinases involved in cell proliferation and survival, which is a crucial mechanism in cancer therapy.
- Modulation of Neurotransmitter Systems : Its influence on neurotransmitter systems suggests potential applications in treating mood disorders.
Pharmacological Profiling
Pharmacological studies have been conducted to assess the safety and efficacy of the compound. These studies are essential for determining dosage and potential side effects.
Toxicity and Safety
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, making it a viable candidate for further development.
Data Tables
| Application Area | Description |
|---|---|
| Drug Discovery | Included in PPI modulators library |
| Anticancer Research | Inhibitory effects on cancer cell lines |
| Neurological Disorders | Potential neuroprotective properties |
| Mechanistic Studies | Inhibition of kinases and modulation of neurotransmitters |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Compound BF22084 ()
- Structure: 2-(3-Methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- Key Differences: Substituent: 3-Methoxyphenoxy vs. 4-fluorophenoxy.
- Molecular Weight : 418.51 g/mol vs. ~418.5 g/mol (target compound), indicating minimal steric differences .
Compound G512-0145 ()
- Structure: N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide
- Key Differences: Position: Acetamide at the 7-position vs. 6-position. Substituent: Thiophene ring vs. fluorophenoxy. Impact: Thiophene’s aromaticity may alter binding affinity in receptor pockets, while the 7-position substitution could reduce steric hindrance compared to the 6-position .
Functional Group Modifications in Acetamide Derivatives
ZINC08993868 ()
- Structure : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Key Differences: Core: Quinazolinone vs. tetrahydroquinoline. Substituent: 3-Fluorophenyl ethyl vs. propane sulfonyl.
Compound 24 ()
- Structure: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(4-phenoxybutoxy)-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide
- Key Differences: Substituents: Multiple methoxy and benzyl groups vs. propane sulfonyl and fluorophenoxy. Impact: Increased steric bulk from benzyl and methoxy groups may reduce CNS penetration compared to the target compound’s streamlined structure .
Sulfonamide and Acetamide Hybrids
Example 1 ()
- Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Key Differences: Core: Benzothiazole-thiazole vs. tetrahydroquinoline. Functional Groups: Carboxylic acid vs. acetamide. Impact: The carboxylic acid may limit blood-brain barrier penetration, whereas the acetamide in the target compound enhances bioavailability .
Data Tables: Structural and Physicochemical Comparisons
*LogP values estimated via computational modeling.
Research Findings and Trends
- Fluorine vs. Methoxy : Fluorinated analogs (e.g., target compound) exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation compared to methoxy-substituted derivatives .
- Positional Effects : 6-Position acetamide substitution (target compound) may optimize receptor binding compared to 7-position analogs (), as seen in orexin receptor antagonists .
- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups enhance solubility and reduce plasma protein binding, favoring CNS activity over carboxylic acid-containing derivatives .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and what critical parameters influence yield and purity?
Synthesis involves sequential steps such as sulfonylation, coupling, and acetylation. A related acetamide derivative was synthesized via an 11-step process, emphasizing reaction time, temperature control, and purification (e.g., column chromatography) . Key parameters include solvent selection (polar aprotic solvents enhance reactivity) and catalyst optimization (e.g., palladium for cross-couplings). Intermediate characterization using NMR and HPLC ensures purity .
Q. Which spectroscopic and chromatographic methods are optimal for structural validation?
X-ray crystallography (for solid-state conformation) , high-resolution NMR (for functional group analysis), and LC-MS (for purity >95%) are critical. For example, crystallographic data resolved dihedral angles between the fluorophenyl and tetrahydroquinoline moieties .
Q. How can solubility and stability be systematically evaluated under experimental conditions?
Use standardized protocols:
- Solubility : Phase-solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Stability : Forced degradation studies under heat, light, and hydrolytic conditions, monitored via HPLC .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize kinase inhibition assays (due to structural similarity to kinase-targeting acetamides) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Include positive controls (e.g., staurosporine) and triplicate replicates .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- DoE Approach : Use factorial design to test variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading.
- Byproduct Analysis : Identify intermediates via LC-MS and adjust stoichiometry to suppress side reactions (e.g., over-sulfonylation) .
Q. How should contradictory bioactivity data across cell lines be resolved?
- Assay Validation : Verify cell line authenticity (STR profiling) and normalize data to housekeeping genes.
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess variability between replicates .
Q. What methodologies assess environmental fate and ecotoxicological risks?
- Degradation Pathways : Simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation using OECD guidelines.
- Trophic Transfer Studies : Measure bioaccumulation in model organisms (e.g., Daphnia magna) and assess LC50 values .
Q. How can molecular interactions be elucidated via crystallography or computational modeling?
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) using synchrotron radiation .
- MD Simulations : Simulate ligand-protein dynamics (GROMACS/AMBER) to identify critical hydrogen bonds and hydrophobic interactions.
Q. What experimental designs are robust for dose-response and pharmacokinetic studies?
- Dose-Response : Use log-scale concentrations (1 nM–100 µM) with 4-parameter logistic modeling.
- PK/PD : Conduct in vivo studies (rodents) with serial blood sampling, followed by non-compartmental analysis (WinNonlin) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl analogs) impact activity?
- SAR Studies : Synthesize analogs with halogen substitutions and compare IC50 values in kinase assays.
- Electrostatic Potential Maps : Calculate using DFT (Gaussian 09) to correlate substituent effects with binding affinity .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Excipient Screening : Test antioxidants (e.g., BHT, ascorbic acid) in lyophilized formulations.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via UPLC .
Q. How can metabolic pathways be predicted and validated experimentally?
- In Silico Tools : Use Meteor (Lhasa Ltd.) to predict Phase I/II metabolites.
- In Vitro Models : Incubate with liver microsomes and identify metabolites via HR-MS/MS .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).
- Experimental Replication : Follow randomized block designs with ≥4 replicates to account for batch variability .
- Ethical Compliance : Adhere to OECD/ICH guidelines for preclinical studies to ensure reproducibility and regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
